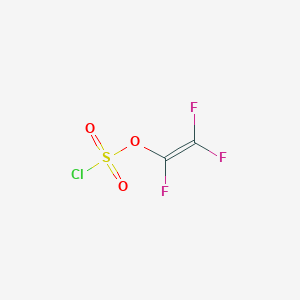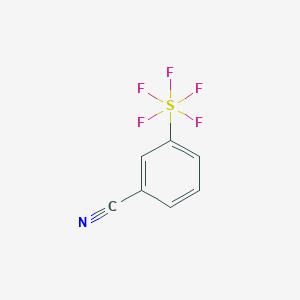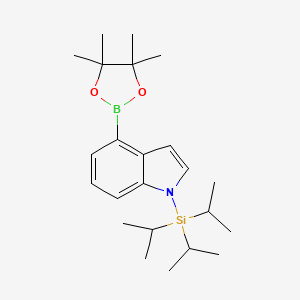
4-Formyl-3,5-diméthyl-1H-pyrazole-1-carboxylate de tert-butyle
Vue d'ensemble
Description
Tert-Butyl 4-formyl-3,5-dimethyl-1H-pyrazole-1-carboxylate: is a chemical compound belonging to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 of the ring. This particular compound is characterized by the presence of a tert-butyl group, a formyl group, and two methyl groups on the pyrazole ring, making it a valuable intermediate in organic synthesis and various industrial applications.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of tert-Butyl 4-formyl-3,5-dimethyl-1H-pyrazole-1-carboxylate typically begins with commercially available pyrazole derivatives.
Reaction Steps: The compound can be synthesized through a multi-step process involving the following reactions:
Formylation: The pyrazole ring is formylated using reagents such as formic acid or formyl chloride.
Esterification: The final step involves esterification with tert-butyl alcohol in the presence of a strong acid catalyst to form the tert-butyl ester.
Industrial Production Methods:
Batch Process: In industrial settings, the synthesis is often carried out in batch reactors where the reaction mixture is heated and stirred to ensure complete conversion.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Types of Reactions:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromic acid.
Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The pyrazole ring can undergo electrophilic substitution reactions, where electrophiles replace hydrogen atoms on the ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.
Reduction: Sodium borohydride (NaBH₄) in methanol.
Substitution: Electrophiles like bromine (Br₂) in the presence of a catalyst.
Major Products Formed:
Oxidation: 4-formyl-3,5-dimethyl-1H-pyrazole-1-carboxylic acid.
Reduction: 4-hydroxymethyl-3,5-dimethyl-1H-pyrazole-1-carboxylate.
Substitution: Brominated derivatives of the pyrazole ring.
Applications De Recherche Scientifique
Chemistry: Tert-Butyl 4-formyl-3,5-dimethyl-1H-pyrazole-1-carboxylate is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its formyl group makes it a versatile building block for constructing more complex molecules.
Biology: The compound has shown potential in biological studies, particularly in the development of new drugs. Its derivatives have been investigated for their antimicrobial, antiviral, and anticancer properties.
Medicine: Research has explored the use of pyrazole derivatives in the treatment of various diseases. The compound's ability to interact with biological targets makes it a candidate for drug development.
Industry: In the chemical industry, tert-Butyl 4-formyl-3,5-dimethyl-1H-pyrazole-1-carboxylate is used in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism by which tert-Butyl 4-formyl-3,5-dimethyl-1H-pyrazole-1-carboxylate exerts its effects depends on its specific application. In drug development, the compound may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would vary based on the derivative and its intended use.
Comparaison Avec Des Composés Similaires
Tert-Butyl 3-formyl-1H-pyrazole-1-carboxylate: Similar structure but lacks the methyl groups at positions 3 and 5.
Tert-Butyl 4-formyl-1H-pyrazole-1-carboxylate: Similar structure but lacks the methyl group at position 5.
Tert-Butyl 4-formyl-3-methyl-1H-pyrazole-1-carboxylate: Similar structure but lacks the methyl group at position 5.
Uniqueness: Tert-Butyl 4-formyl-3,5-dimethyl-1H-pyrazole-1-carboxylate is unique due to the presence of both methyl groups at positions 3 and 5, which can influence its reactivity and biological activity compared to its analogs.
This comprehensive overview highlights the importance of tert-Butyl 4-formyl-3,5-dimethyl-1H-pyrazole-1-carboxylate in various scientific and industrial applications. Its versatility and reactivity make it a valuable compound in organic synthesis and drug development.
Propriétés
IUPAC Name |
tert-butyl 4-formyl-3,5-dimethylpyrazole-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O3/c1-7-9(6-14)8(2)13(12-7)10(15)16-11(3,4)5/h6H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZJWODKWFMBMCM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C(=O)OC(C)(C)C)C)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40383763 | |
| Record name | tert-Butyl 4-formyl-3,5-dimethyl-1H-pyrazole-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40383763 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
844891-13-0 | |
| Record name | 1,1-Dimethylethyl 4-formyl-3,5-dimethyl-1H-pyrazole-1-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=844891-13-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl 4-formyl-3,5-dimethyl-1H-pyrazole-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40383763 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![6-chloro-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene](/img/structure/B1596777.png)



![4-[3,5-bis(trifluoromethyl)phenyl]benzenesulfonyl Chloride](/img/structure/B1596783.png)



![2-[4-(3-Nitro-2-pyridyl)piperazino]ethan-1-OL](/img/structure/B1596789.png)
